Cirsimarin

Catalog No.
S587164
CAS No.
13020-19-4
M.F
C23H24O11
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsimarin

CAS Number

13020-19-4

Product Name

Cirsimarin

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1

InChI Key

RETJLKUBHXTIGH-FZFRBNDOSA-N

Synonyms

2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4'-Dihydroxy-6,7-dimethoxyflavone 4'-O-b-D-glucoside

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

Cirsimarin, also known as 4≤,5-Dihydroxy-6,7-dimethoxyflavone 4≤-glucoside, is a naturally occurring flavonoid found in various plants, including the thistle species Cirsium japonicum []. While its potential health benefits remain under investigation, cirsimarin holds value in scientific research due to its unique properties and potential applications.

Reference Material

Cirsimarin's well-defined chemical structure (C27H30O11) and consistent availability in its highly purified form, known as Cirsimarin phyproof®, make it a valuable reference material for various scientific endeavors []. Researchers use it in analytical applications to ensure the accuracy and consistency of their experiments. This allows for reliable comparisons and data interpretation across different studies investigating related compounds or biological processes.

Pharmacological Research

Cirsimarin has garnered interest in the field of pharmacological research due to its observed biological activities in various in vitro and in vivo studies. These studies suggest potential applications in areas such as:

  • Antioxidant activity: Cirsimarin exhibits free radical scavenging properties, suggesting its potential role in protecting cells from oxidative stress [].
  • Anti-inflammatory activity: Studies suggest cirsimarin may possess anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis [, ].
  • Neuroprotective effects: Research indicates cirsimarin's potential neuroprotective effects, suggesting its possible role in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Cirsimarin is a flavone glycoside, specifically identified with the chemical formula C23H24O11. It is primarily derived from the aerial parts of plants within the Cirsium genus, such as Cirsium rhinoceros and Microtea debilis. Cirsimarin exhibits a complex structure characterized by a flavonoid backbone, which contributes to its diverse biological activities. This compound is recognized for its low cytotoxicity and potential therapeutic effects, particularly in cancer research where it has shown promise in inhibiting cell proliferation and migration in various cancer cell lines, including MCF-7 breast cancer cells .

Cirsimarin's chemical reactivity is influenced by its glycosidic structure, which can undergo hydrolysis to release the aglycone (flavone) and sugar components. This reaction can be catalyzed by acid or enzymes such as glycosidases. Additionally, cirsimarin can participate in redox reactions due to the presence of phenolic hydroxyl groups, allowing it to act as an antioxidant. These properties enable cirsimarin to interact with free radicals, potentially mitigating oxidative stress in biological systems .

Cirsimarin exhibits several notable biological activities:

  • Antiproliferative Effects: Research indicates that cirsimarin can inhibit the proliferation of cancer cells, particularly in breast cancer models, by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways, which may be beneficial in treating inflammatory diseases .
  • Antioxidant Activity: Cirsimarin acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals and interrupting oxidative chain reactions .
  • Lipid Metabolism: Studies suggest that cirsimarin may influence lipid metabolism, reducing fat deposition in adipose tissues, which could have implications for obesity management .

Cirsimarin can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting cirsimarin from plant sources using solvents such as ethanol or methanol. The extraction process typically includes maceration or percolation techniques to isolate the compound from plant material.
  • Semi-synthetic Approaches: Chemical modifications of related flavonoids can yield cirsimarin. This involves selective glycosylation of flavones using specific glycosyl donors and catalysts to form the glycoside structure.
  • Total Synthesis: Although less common due to complexity, total synthesis routes have been explored in research settings, employing multi-step organic synthesis techniques to construct the molecule from simpler precursors.

Cirsimarin has several potential applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, cirsimarin is being investigated for use in developing new therapeutic agents targeting various cancers and inflammatory conditions.
  • Nutraceuticals: Its antioxidant properties make cirsimarin a candidate for inclusion in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.
  • Cosmetics: The compound's ability to mitigate oxidative damage is also being explored for cosmetic formulations aimed at skin protection and anti-aging benefits.

Research into the interactions of cirsimarin with other biological molecules has revealed:

  • Protein Binding: Cirsimarin may interact with various proteins involved in signaling pathways, influencing processes like cell proliferation and apoptosis.
  • Synergistic Effects: Combination studies with other flavonoids or chemotherapeutic agents have shown that cirsimarin can enhance the efficacy of existing treatments while potentially reducing side effects .
  • Metabolic Pathways: Investigations into how cirsimarin affects metabolic pathways suggest it may modulate key enzymes involved in lipid metabolism and inflammation.

Several compounds share structural similarities with cirsimarin, each exhibiting unique properties:

CompoundStructure TypeBiological ActivityUnique Features
IridinFlavone GlycosideAntioxidant, Anti-inflammatoryStronger cytotoxicity than cirsimarin
QuercetinFlavonoidAntioxidant, AnticancerBroader range of biological effects
RutinFlavonoid GlycosideAntioxidant, CardioprotectiveKnown for vascular health benefits
ApigeninFlavoneAnticancer, Anti-inflammatoryExhibits stronger anti-cancer effects

Cirsimarin's uniqueness lies in its specific combination of low cytotoxicity coupled with significant antiproliferative effects against certain cancer cell lines. This profile makes it a valuable candidate for further research in therapeutic applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

476.13186158 g/mol

Monoisotopic Mass

476.13186158 g/mol

Heavy Atom Count

34

UNII

72U3YNK7DV

Wikipedia

Cirsimarin

Dates

Modify: 2023-08-15

Explore Compound Types